molecular formula C10H13N3O2 B14726163 1-Methyl-1-nitroso-3-(2-phenylethyl)urea CAS No. 13404-52-9

1-Methyl-1-nitroso-3-(2-phenylethyl)urea

Cat. No.: B14726163
CAS No.: 13404-52-9
M. Wt: 207.23 g/mol
InChI Key: CCTNAWUIFAFNJU-UHFFFAOYSA-N
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Description

1-Methyl-1-nitroso-3-(2-phenylethyl)urea is an organic compound with the molecular formula C10H14N2O2 It is a derivative of urea, characterized by the presence of a nitroso group and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea typically involves the reaction of 1-methyl-3-(2-phenylethyl)urea with nitrosating agents. One common method is the reaction of the urea derivative with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-nitroso-3-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-Methyl-1-nitro-3-(2-phenylethyl)urea.

    Reduction: 1-Methyl-1-amino-3-(2-phenylethyl)urea.

    Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-1-nitroso-3-(2-phenylethyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect cellular functions. This compound may also generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Nitroso-N-methylurea: A related compound with a similar nitroso group but lacking the phenylethyl substituent.

    N-Nitroso-N-ethylurea: Another similar compound with an ethyl group instead of a phenylethyl group.

Uniqueness

1-Methyl-1-nitroso-3-(2-phenylethyl)urea is unique due to the presence of both a nitroso group and a phenylethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

13404-52-9

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-methyl-1-nitroso-3-(2-phenylethyl)urea

InChI

InChI=1S/C10H13N3O2/c1-13(12-15)10(14)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14)

InChI Key

CCTNAWUIFAFNJU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NCCC1=CC=CC=C1)N=O

Origin of Product

United States

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